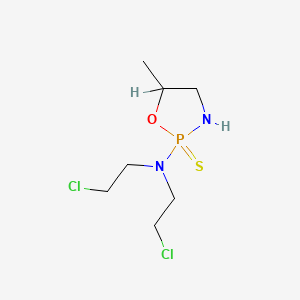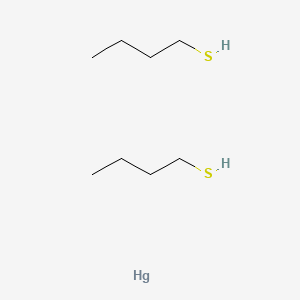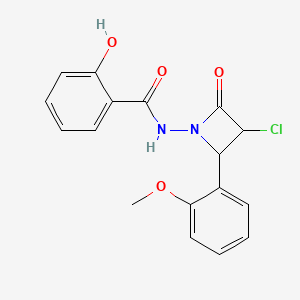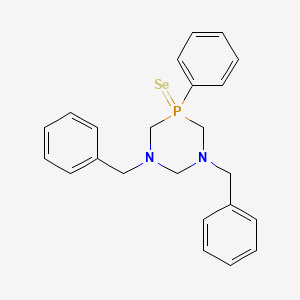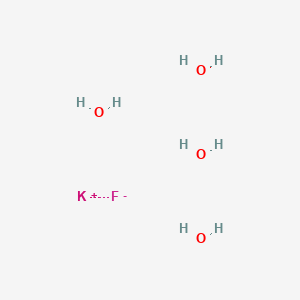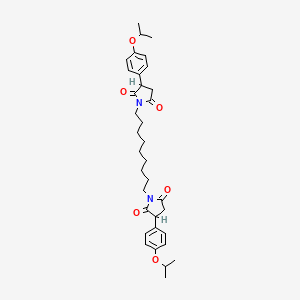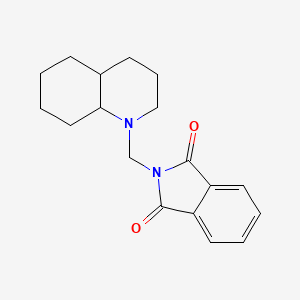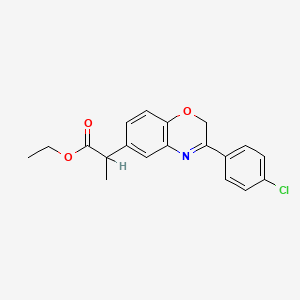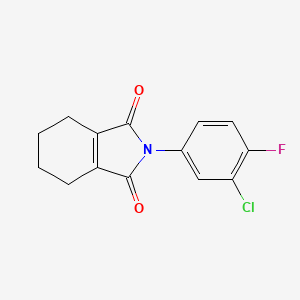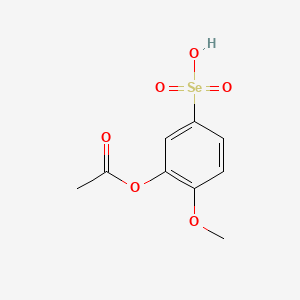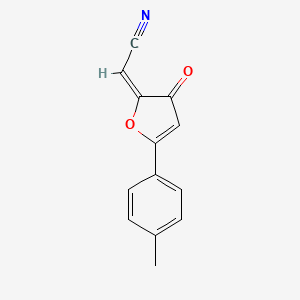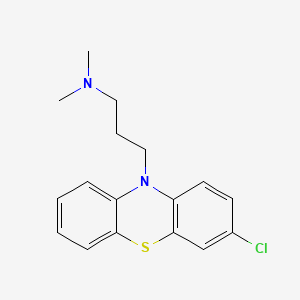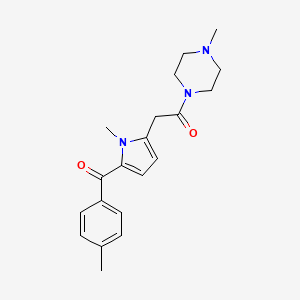
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICI 159053 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ICI 159053 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperatures and pressures. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
ICI 159053 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of ICI 159053.
Applications De Recherche Scientifique
ICI 159053 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its interactions with biological molecules and potential therapeutic effects. In medicine, ICI 159053 is explored for its potential as a drug candidate, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of ICI 159053 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved may vary, but they often include key enzymes and receptors that play crucial roles in cellular processes.
Comparaison Avec Des Composés Similaires
ICI 159053 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, but ICI 159053 often stands out due to its specific reactivity and applications. Some similar compounds include Leu-Asp-His (CHEBI:159053) and other derivatives with related chemical structures .
Propriétés
Numéro CAS |
100567-93-9 |
|---|---|
Formule moléculaire |
C16H13ClN4O3 |
Poids moléculaire |
344.75 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-(4-nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13ClN4O3/c17-14-5-1-12(2-6-14)16(22,9-20-11-18-10-19-20)13-3-7-15(8-4-13)21(23)24/h1-8,10-11,22H,9H2 |
Clé InChI |
BLPLNPBGGBRLIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


